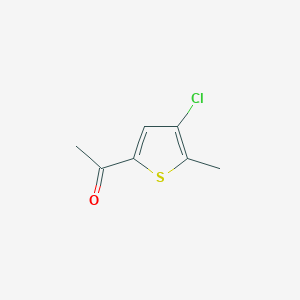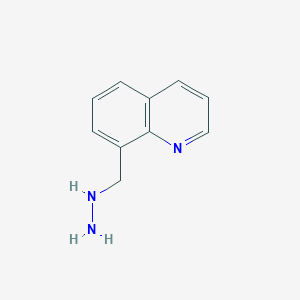![molecular formula C10H17NO B11913555 (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 37939-80-3](/img/structure/B11913555.png)
(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,7,7-trimethylbicyclo[221]heptan-2-one oxime is a chemical compound that belongs to the class of bicyclic oximes This compound is derived from camphor, a naturally occurring compound found in the wood of the camphor laurel tree
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime typically involves the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes hydrolysis to form the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime yields the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxime derivatives.
Scientific Research Applications
(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The bicyclic structure of the compound provides rigidity, enhancing its binding affinity and specificity towards target proteins. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A precursor to the oxime derivative, known for its use in organic synthesis.
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of an oxime group.
2-azabicyclo[2.2.1]heptanes: Compounds with a similar bicyclic structure but containing a nitrogen atom.
Uniqueness
(E)-1,7,7-trimethylbicyclo[221]heptan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
37939-80-3 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(NZ)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8- |
InChI Key |
OVFDEGGJFJECAT-FLIBITNWSA-N |
Isomeric SMILES |
CC1(C2CCC1(/C(=N\O)/C2)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=NO)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine](/img/structure/B11913474.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)




![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)





